molecular formula C21H21ClN2O2S B12181252 [4-(3-Chlorophenyl)piperazin-1-yl](3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone

[4-(3-Chlorophenyl)piperazin-1-yl](3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone

Cat. No.: B12181252
M. Wt: 400.9 g/mol
InChI Key: CAIXNAMITBLFJB-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a methanone group attached to a dihydro-oxathiin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group through nucleophilic substitution reactions. The final step involves the formation of the methanone group and its attachment to the dihydro-oxathiin ring under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Chlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and other medical conditions.

Industry

In industrial applications, the compound’s chemical properties make it suitable for use in the production of specialty chemicals, agrochemicals, and other industrial products. Its versatility and reactivity enable its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biochemical effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and oxathiin-containing molecules. Examples include:

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • (Z,Z)-Selanediylbis(2-propenamides)

Uniqueness

What sets 4-(3-Chlorophenyl)piperazin-1-ylmethanone apart is its specific combination of functional groups, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-phenyl-2,3-dihydro-1,4-oxathiin-6-yl)methanone

InChI

InChI=1S/C21H21ClN2O2S/c22-17-7-4-8-18(15-17)23-9-11-24(12-10-23)21(25)19-20(27-14-13-26-19)16-5-2-1-3-6-16/h1-8,15H,9-14H2

InChI Key

CAIXNAMITBLFJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

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